3,4-Bis[2-(2-hydroxyethoxy)ethoxy]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis[2-(2-hydroxyethoxy)ethoxy]benzonitrile is a chemical compound with the molecular formula C15H21NO6 and a molecular weight of 311.33 g/mol It is characterized by the presence of two hydroxyethoxy groups attached to a benzonitrile core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis[2-(2-hydroxyethoxy)ethoxy]benzonitrile typically involves the reaction of 3,4-dihydroxybenzonitrile with 2-(2-chloroethoxy)ethanol under specific conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of 3,4-dihydroxybenzonitrile react with the chloroethoxy groups to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Bis[2-(2-hydroxyethoxy)ethoxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyethoxy groups can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,4-Bis[2-(2-hydroxyethoxy)ethoxy]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,4-Bis[2-(2-hydroxyethoxy)ethoxy]benzonitrile depends on its interaction with molecular targets. The hydroxyethoxy groups can form hydrogen bonds with biological molecules, influencing their activity. The nitrile group can participate in interactions with enzymes or receptors, modulating their function. The exact pathways involved may vary depending on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(2-(2-hydroxyethoxy)ethoxy)-4-cyanobenzene: Similar structure with slight variations in the position of functional groups.
3,4-Dihydroxybenzonitrile: Precursor in the synthesis of 3,4-Bis[2-(2-hydroxyethoxy)ethoxy]benzonitrile.
2-(2-Chloroethoxy)ethanol: Reactant used in the synthesis process.
Uniqueness
This compound is unique due to the presence of multiple hydroxyethoxy groups, which enhance its solubility and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
601491-67-2 |
---|---|
Molekularformel |
C15H21NO6 |
Molekulargewicht |
311.33 g/mol |
IUPAC-Name |
3,4-bis[2-(2-hydroxyethoxy)ethoxy]benzonitrile |
InChI |
InChI=1S/C15H21NO6/c16-12-13-1-2-14(21-9-7-19-5-3-17)15(11-13)22-10-8-20-6-4-18/h1-2,11,17-18H,3-10H2 |
InChI-Schlüssel |
XZHFIMVDRPXMIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C#N)OCCOCCO)OCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.